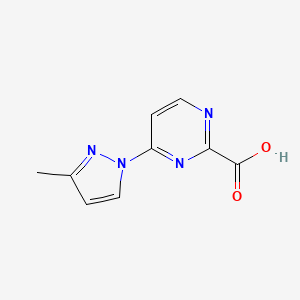

![molecular formula C16H16N2O2 B2976197 4-Amino-2-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenol CAS No. 430443-35-9](/img/structure/B2976197.png)

4-Amino-2-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

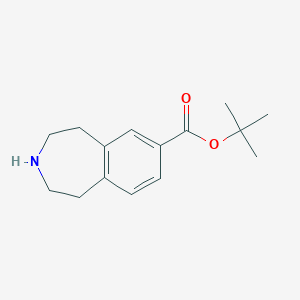

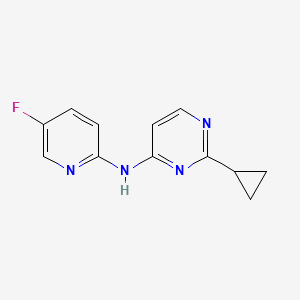

The compound “4-Amino-2-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenol” is a complex organic molecule that contains several functional groups, including an amino group (-NH2), a phenol group (a benzene ring with a hydroxyl group), and a benzoxazole group (a fused benzene and oxazole ring). These functional groups could potentially give this compound a variety of chemical and biological properties .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of aromatic rings (the phenol and benzoxazole groups) would likely make the compound relatively stable, while the amino group could potentially form hydrogen bonds with other molecules .Chemical Reactions Analysis

The chemical reactions that this compound could undergo would depend on its functional groups. The amino group could potentially participate in acid-base reactions, the phenol group could undergo reactions typical of alcohols, and the benzoxazole group could potentially undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of an amino group and a phenol group could potentially make the compound capable of forming hydrogen bonds, which could affect its solubility in different solvents .Applications De Recherche Scientifique

Synthesis and Photo-Physical Characteristics

- Compounds including 2-(1,3-benzoxazol-2-yl)-5-(N,N-diethylamino) phenol have been synthesized and their photo-physical properties studied. These compounds exhibit excited state intra-molecular proton transfer with single absorption and dual emission characteristics, indicating potential applications in photophysical research (Padalkar et al., 2011).

Efficient Synthesis Methods

- An efficient synthesis method for 2-substituted benzoxazoles, which can include structures similar to the compound , has been developed. This method has advantages like mild reaction conditions and recyclable catalyst and solvent, potentially aiding in the synthesis of compounds with biological activities (Fan et al., 2011).

Application in Chitosan Derivatives

- A regioselective aminomethylation of phenolic compounds was accomplished through a Mannich reaction. This process has been applied to chitosan, a natural polyaminosaccharide, to produce new derivatives with improved solubility in organic solvents (Omura et al., 2001).

Antimicrobial Activity

- Novel compounds including 2-(1,3-benzoxazol-2-yl)-5-(diethylamino)phenol have been synthesized and evaluated for antibacterial and antifungal activities. These studies suggest potential applications in developing antimicrobial agents (Padalkar et al., 2016).

Photophysical Property Study

- Fluorescent 2-substituted benzoxazole derivatives have been synthesized and their photophysical properties studied. These compounds show potential for applications in fluorescence-based technologies (Phatangare et al., 2013).

Application in Polymer Synthesis

- Research has explored the use of phenolic compounds in the synthesis of thermally stable polybenzoxazine, indicating potential applications in materials science (Trejo-Machin et al., 2017).

Safety and Hazards

Orientations Futures

Mécanisme D'action

Target of Action

Similar compounds have been found to interact with various biological targets, such as enzymes, receptors, and proteins, which play crucial roles in cellular functions .

Biochemical Pathways

Similar compounds have been found to influence various biochemical pathways, leading to downstream effects that can alter cellular functions .

Propriétés

IUPAC Name |

4-amino-2-(5-propan-2-yl-1,3-benzoxazol-2-yl)phenol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O2/c1-9(2)10-3-6-15-13(7-10)18-16(20-15)12-8-11(17)4-5-14(12)19/h3-9,19H,17H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCMRQRBEYMBAAY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC2=C(C=C1)OC(=N2)C3=C(C=CC(=C3)N)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2-Methoxyethyl)-3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)urea](/img/structure/B2976114.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-methylbenzenesulfonamide](/img/structure/B2976116.png)

![2-(benzyloxy)-N-(7-oxaspiro[3.5]nonan-1-yl)acetamide](/img/structure/B2976127.png)

![N-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B2976133.png)